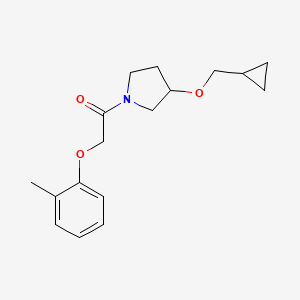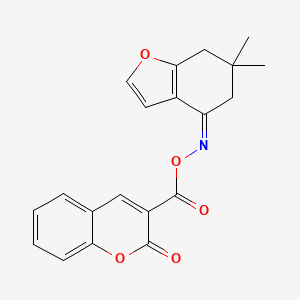
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide is a complex organic compound with a unique structure that incorporates both quinolinyl and thiazolyl moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide can be achieved through a multi-step process:
Quinolin-1(2H)-one Formation: : This is synthesized via cyclization reactions starting from o-nitrobenzylamine derivatives.
Thiazole Formation: : Thiazole derivatives are usually synthesized through Hantzsch thiazole synthesis, involving α-bromoacetophenones and thiourea.
Coupling Reaction: : The final product is formed by coupling the quinoline derivative with the thiazole moiety under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimized conditions to ensure high yield and purity, such as:
Batch Reactions: : Utilizing controlled temperature and pressure to maximize efficiency.
Catalysis: : Employing catalysts to enhance the reaction rate and selectivity.
Purification: : Using recrystallization or chromatography techniques to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the quinoline and thiazole rings, leading to the formation of N-oxides.
Reduction: : Reduction of the keto group within the quinoline moiety can yield alcohol derivatives.
Substitution: : Halogenation and alkylation reactions can occur at various positions on the quinoline and thiazole rings.
Common Reagents and Conditions
Oxidation: : Reagents such as mCPBA (meta-Chloroperoxybenzoic acid).
Reduction: : Reducing agents like sodium borohydride (NaBH4).
Substitution: : Halogenating agents (e.g., bromine) and alkylating agents (e.g., methyl iodide).
Major Products
N-oxides: : Resulting from oxidation.
Alcohols: : From reduction reactions.
Substituted derivatives: : Varying based on the substituent introduced during halogenation or alkylation.
Aplicaciones Científicas De Investigación
Chemistry
Intermediate: : Used in the synthesis of more complex organic molecules.
Catalysis: : Potential to serve as a ligand in catalysis reactions.
Biology
Antimicrobial Agents: : Exhibits activity against various microbial strains.
Enzyme Inhibitors: : Potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine
Drug Development: : Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Diagnostic Tools: : Potential use in diagnostic imaging and as a biomarker.
Industry
Material Science:
Agriculture: : Possible use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism by which 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(4-phenylthiazol-2-yl)acetamide exerts its effects is multifaceted:
Molecular Targets: : Interacts with various biological targets, including enzymes and receptors.
Pathways: : Modulates biochemical pathways involved in inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Phenylthiazol-2-yl)-N-(quinolin-4-yl)acetamide
2-((2-(Quinolin-1-yl)-2-oxoethyl)thio)-N-(thiazol-2-yl)acetamide
Uniqueness
Structural Complexity: : The unique combination of quinoline and thiazole rings with additional functional groups grants it distinct chemical and biological properties.
Versatility: : Exhibits a wide range of activities, making it suitable for various applications in scientific research.
Propiedades
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S2/c26-20(24-22-23-18(13-29-22)16-7-2-1-3-8-16)14-28-15-21(27)25-12-6-10-17-9-4-5-11-19(17)25/h1-5,7-9,11,13H,6,10,12,14-15H2,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVHHJXZSYWRHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-Tert-butyl-1-[2-[ethyl(prop-2-enoyl)amino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B2545368.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine](/img/structure/B2545369.png)
![8-(Thiophen-2-ylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2545371.png)
![2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-phenylacetamide](/img/structure/B2545372.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-2-yl)methyl]furan-2-carboxamide](/img/structure/B2545375.png)
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2545376.png)

![N-(3-chlorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B2545381.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2545385.png)

![N-[(1-Benzylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2545389.png)
![N-(butan-2-yl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2545390.png)
![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide](/img/structure/B2545391.png)
